

The Ethnobotanical Significance and Pharmacological Potential of *Kadsura coccinea*: A Technical Guide

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Compound of Interest

Compound Name: *kadsuphilolE*

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Abstract

Kadsura coccinea (Lem.) A.C. Sm., a plant with a rich history in traditional medicine, particularly in China, is gaining increasing attention for its diverse pharmacological properties. Traditionally utilized for a range of ailments including rheumatoid arthritis and gastrointestinal disorders, modern scientific investigation has begun to unravel the complex phytochemistry and mechanisms of action underlying its therapeutic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of *Kadsura coccinea*, supported by a detailed examination of its bioactive constituents and their demonstrated pharmacological activities. Quantitative data from key studies are presented in a structured format to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for the evaluation of its antioxidant, anti-inflammatory, and hepatoprotective effects, alongside visualizations of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development, fostering further investigation into the therapeutic potential of this promising medicinal plant.

Ethnobotanical Uses in Traditional Medicine

Kadsura coccinea, known as "Heilaohu" in Chinese, has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1] Its application is deeply rooted in the traditional knowledge of indigenous communities, particularly in the southern provinces of China. The primary ethnobotanical applications of Kadsura coccinea revolve around its use in treating inflammatory conditions and digestive system ailments.

The roots and stems of the plant are the most commonly used parts in traditional preparations. [1] These are often prepared as decoctions or tinctures for the management of:

- **Rheumatoid Arthritis:** This is one of the most well-documented traditional uses, where the plant is employed to alleviate the pain and inflammation associated with the condition.[1]
- **Gastrointestinal Disorders:** Traditional medicine practitioners use Kadsura coccinea to treat a variety of stomach-related issues, including gastroenteric disorders and duodenal ulcers.[1]
- **Gynecological Problems:** The plant has also been traditionally used to address certain gynecological conditions.
- **Traumatic Injuries:** Topical applications of preparations from the plant are used to manage pain and swelling from injuries.

While the ethnobotanical record strongly supports these uses, quantitative data such as the Informant Consensus Factor (ICF) or Fidelity Level (FL) are not readily available in the current scientific literature to statistically validate the prevalence and specificity of these traditional applications.

Phytochemistry: The Bioactive Constituents

The therapeutic effects of Kadsura coccinea are attributed to its complex phytochemical profile. The most significant classes of bioactive compounds isolated from the plant are lignans and triterpenoids. To date, over 202 compounds have been identified from this plant.[1]

Lignans

Lignans are a major group of polyphenols that are abundant in Kadsura coccinea. These compounds are recognized for their diverse biological activities.

Triterpenoids

A variety of triterpenoids have been isolated from *Kadsura coccinea*, contributing to its pharmacological profile.

The following table summarizes the quantitative analysis of the major phytochemical classes in the fruit extract of *Kadsura coccinea*.

Phytochemical Class	Content (%) in Fruit Extract
Lignans	28.07
General Flavones	9.77
Polysaccharides	6.70
Triterpenes	5.20

Pharmacological Activities and Quantitative Data

Modern pharmacological studies have begun to validate the traditional uses of *Kadsura coccinea* and uncover new therapeutic potentials. The primary activities investigated include anti-inflammatory, antioxidant, and hepatoprotective effects.

Anti-Inflammatory and Anti-Rheumatoid Arthritis Activity

The traditional use of *Kadsura coccinea* for rheumatoid arthritis is supported by scientific evidence demonstrating its anti-inflammatory properties. Sesquiterpenes isolated from the plant have been shown to inhibit the production of pro-inflammatory cytokines.

The following table presents the 50% inhibitory concentration (IC₅₀) values of sesquiterpenoids from *Kadsura coccinea* against Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cell proliferation and cytokine release.

Compound	Cytotoxicity against RA-FLS Cells (IC ₅₀ , μM)	Inhibition of TNF-α Release (IC ₅₀ , μM)	Inhibition of IL-6 Release (IC ₅₀ , μM)
Gaultheriadiolide	9.37	1.03	10.99

Antioxidant Activity

Kadsura coccinea exhibits significant antioxidant activity, which is attributed to its high content of phenolic compounds. The antioxidant capacity of different parts of the fruit has been evaluated using various assays.

The table below summarizes the total phenolic content and antioxidant activities of extracts from different parts of the Kadsura coccinea fruit.

Fruit Part	Total Phenolic Content (mg GAE/g DW)	DPPH Radical Scavenging Activity ($\mu\text{mol TE/g DW}$)	FRAP Activity ($\mu\text{mol TE/g DW}$)	ORAC Activity ($\mu\text{mol TE/g DW}$)
Exocarp	43.61	2.73	143.23	260.91
Mesocarp	1.02	0.04	3.14	15.84
Seed	0.83	0.04	2.91	15.84
Core	6.48	6.48	900.60	1330.23

GAE: Gallic Acid Equivalent; DW: Dry Weight; TE: Trolox Equivalent

Enzyme Inhibitory Activities

Extracts from Kadsura coccinea have also demonstrated inhibitory effects on key enzymes involved in carbohydrate metabolism, suggesting potential applications in managing hyperglycemia.

The following table shows the IC_{50} values for α -glucosidase and α -amylase inhibition by extracts from different parts of the Kadsura coccinea fruit.

Fruit Part	α -Glucosidase Inhibition (IC ₅₀ , mg/mL)	α -Amylase Inhibition (IC ₅₀ , mg/mL)
Exocarp	0.13	0.56
Mesocarp	0.56	> 1.00
Core	0.45	0.64

Hepatoprotective Activity

Certain lignans from *Kadsura coccinea* have been shown to protect liver cells from damage. The hepatoprotective effects have been evaluated against acetaminophen (APAP)-induced toxicity in HepG2 cells.

The table below presents the cell survival rates of HepG2 cells treated with different lignans from *Kadsura coccinea* following APAP-induced toxicity.

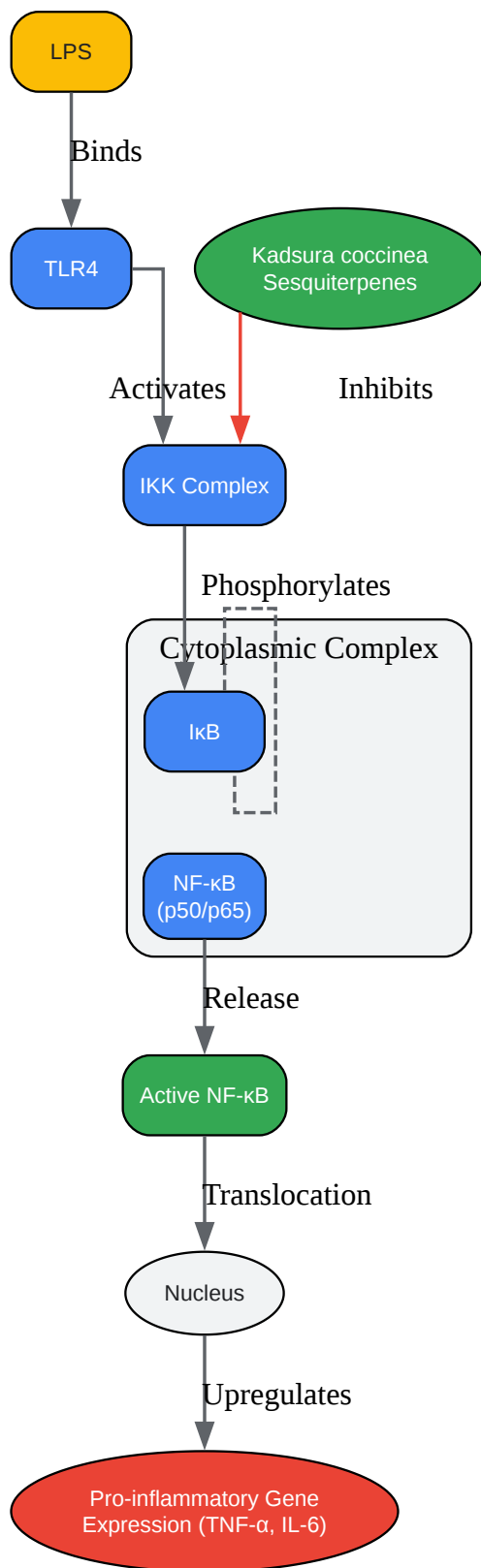
Compound (at 10 μ M)	Cell Survival Rate (%)
Heilaohuguosu A	53.5 \pm 1.7
Heilaohuguosu L	55.2 \pm 1.2
Tiegusanin I	52.5 \pm 2.4
Kadsuphilol I	54.0 \pm 2.2
Bicyclol (Positive Control)	52.1 \pm 1.3

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of *Kadsura coccinea* are mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF- κ B) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF- κ B Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sesquiterpenes from *Kadsura coccinea* have been shown to suppress inflammation by inhibiting this pathway.

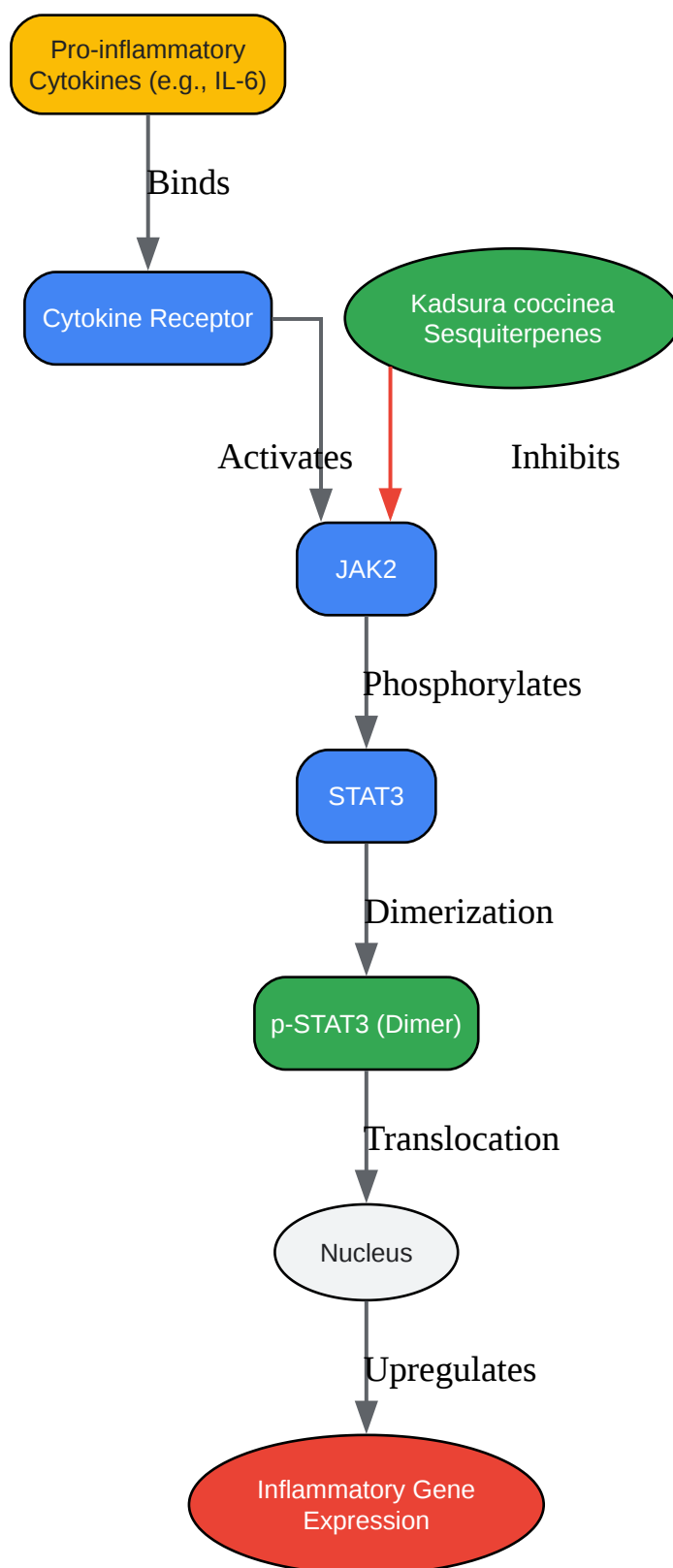


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Caption: Inhibition of the NF- κ B signaling pathway by *K. coccinea*.

Inhibition of the JAK2/STAT3 Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade in the inflammatory process. Compounds from *Kadsura coccinea* have demonstrated the ability to inhibit JAK2/STAT3 signaling.



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Caption: Inhibition of the JAK2/STAT3 signaling pathway by K. coccinea.

Detailed Experimental Protocols

To facilitate further research and validation of the therapeutic properties of *Kadsura coccinea*, this section provides detailed protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the plant extracts.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (or Ethanol)
- *Kadsura coccinea* extract
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
- Preparation of Plant Extract and Standard: Prepare a stock solution of the *Kadsura coccinea* extract in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the ascorbic acid standard.
- Assay:
 - In a 96-well microplate, add 100 μ L of the DPPH solution to each well.

- Add 100 μ L of the different concentrations of the plant extract or standard to the respective wells.
- For the blank, add 100 μ L of methanol instead of the extract/standard.
- Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-Inflammatory Assay: Measurement of TNF- α and IL-6 by ELISA

This protocol details the quantification of pro-inflammatory cytokines released from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- LPS (Lipopolysaccharide) from E. coli
- Kadsura coccinea extract
- Human TNF- α and IL-6 ELISA kits
- 96-well cell culture plates
- CO₂ incubator

- Microplate reader

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of *Kadsura coccinea* extract for 2 hours.
 - Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells with media), a positive control (cells with LPS only), and extract-only controls.
- Sample Collection: After incubation, centrifuge the plate and collect the supernatant (cell culture medium).
- ELISA:
 - Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the commercial kits.
 - Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies, enzyme conjugates (like HRP), and a substrate solution.
- Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
- Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

Hepatoprotective Assay using HepG2 Cells

This protocol assesses the ability of *Kadsura coccinea* compounds to protect liver cells from acetaminophen (APAP)-induced damage.

Materials:

- HepG2 (human liver cancer) cell line
- MEM (Minimum Essential Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Acetaminophen (APAP)
- Kadsura coccinea compounds (e.g., Heilaohuguosu A)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Culture: Maintain HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to attach for 24 hours.
- Treatment:
 - Pre-treat the cells with different concentrations of the Kadsura coccinea compounds for 24 hours.
 - Induce hepatotoxicity by adding a final concentration of 10 mM APAP to the wells (except for the vehicle control) and incubate for another 24 hours.

- Cell Viability Assessment (MTT Assay):
 - After the treatment period, remove the medium and add 100 μ L of fresh medium containing 0.5 mg/mL of MTT to each well.
 - Incubate the plate for 4 hours at 37°C.
 - Remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Express the cell viability as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

Kadsura coccinea represents a valuable resource in traditional medicine with significant potential for the development of novel therapeutics. The ethnobotanical record, coupled with modern scientific validation of its anti-inflammatory, antioxidant, and hepatoprotective properties, underscores its importance. The primary bioactive constituents, lignans and triterpenoids, offer promising scaffolds for drug discovery.

Future research should focus on several key areas:

- Quantitative Ethnobotany: Conducting systematic ethnobotanical surveys to quantify the traditional uses of Kadsura coccinea would provide a stronger basis for targeted pharmacological research.
- In-depth Mechanistic Studies: While the involvement of the NF- κ B and JAK/STAT pathways has been identified, further research is needed to elucidate the precise molecular targets of the individual bioactive compounds.
- Clinical Trials: To translate the preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of Kadsura coccinea extracts and isolated compounds in human subjects for conditions such as rheumatoid arthritis and liver disorders.

- **Standardization and Quality Control:** The development of standardized extracts and robust quality control methods is crucial for ensuring the consistency and safety of Kadsura coccinea-based products.

In conclusion, this technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of Kadsura coccinea. The combination of traditional knowledge and modern scientific investigation holds the key to unlocking the full potential of this remarkable medicinal plant.

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References

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